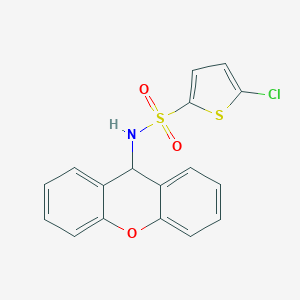![molecular formula C16H17NO4 B270657 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It belongs to the class of compounds known as thiazolidinediones, which have been used as insulin sensitizers and antidiabetic drugs. GW0742 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and cardiovascular diseases.
Mécanisme D'action
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates various metabolic pathways. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and inflammation. 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to be a selective agonist of PPARδ, with no significant activity on PPARα and PPARγ.
Biochemical and Physiological Effects:
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to have various biochemical and physiological effects, including increasing fatty acid oxidation, improving glucose metabolism, reducing inflammation, and promoting angiogenesis. It has also been reported to improve mitochondrial function and reduce oxidative stress in different tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several advantages for laboratory experiments, including its high selectivity and potency as a PPARδ agonist. It is also commercially available and has been extensively studied in various animal models. However, there are also limitations to its use, including potential off-target effects and the need for careful dose selection due to its high potency.
Orientations Futures
There are several future directions for research on 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide. One potential area of interest is its potential therapeutic applications in cancer, particularly in combination with other anticancer agents. Another area of interest is its potential use as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to investigate its cardioprotective effects and potential applications in cardiovascular diseases.
Méthodes De Synthèse
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide can be synthesized by reacting 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol, which is then reacted with 2-chlorobenzoyl chloride to form 2-(4-methoxyphenoxy)ethyl 2-chlorobenzoate. The final step involves reacting the intermediate with hydroxylamine hydrochloride to form 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide.
Applications De Recherche Scientifique
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in different types of cancer cells. 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been reported to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Propriétés
Nom du produit |
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO4/c1-20-12-6-8-13(9-7-12)21-11-10-17-16(19)14-4-2-3-5-15(14)18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Clé InChI |
SASMQUUMFMYZOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2O |
SMILES canonique |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)

![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
